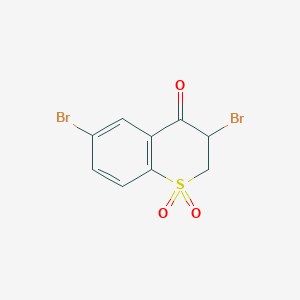
3,6-Dibromothiochroman-4-one 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dibromothiochroman-4-one 1,1-dioxide is a chemical compound with the molecular formula C9H6Br2O3S. It is a derivative of thiochromanone, where bromine atoms are substituted at the 3rd and 6th positions, and the compound is further oxidized to form a 1,1-dioxide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dibromothiochroman-4-one 1,1-dioxide typically involves the bromination of thiochroman-4-one followed by oxidation. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent. The reaction is carried out in a polar solvent such as water, where NBS acts as a bromine cation equivalent . The bromination is followed by oxidation using hydrogen peroxide or other oxidizing agents to achieve the 1,1-dioxide form.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3,6-Dibromothiochroman-4-one 1,1-dioxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form thiochroman derivatives.
Oxidation Reactions: Further oxidation can lead to the formation of sulfone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide can be used to substitute bromine atoms, forming azide derivatives.
Reduction: Sodium borohydride or other reducing agents can be used under mild conditions to reduce the compound.
Oxidation: Hydrogen peroxide or other strong oxidizing agents are used to achieve further oxidation.
Major Products Formed
Azide Derivatives: Formed from nucleophilic substitution reactions.
Reduced Thiochroman Derivatives: Formed from reduction reactions.
Sulfone Derivatives: Formed from further oxidation reactions.
Scientific Research Applications
3,6-Dibromothiochroman-4-one 1,1-dioxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3,6-Dibromothiochroman-4-one 1,1-dioxide involves its interaction with molecular targets through its bromine and sulfone groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition of enzyme activity or disruption of cellular processes. The exact molecular pathways and targets are still under investigation, but the compound’s reactivity suggests it could be a potent inhibitor of cysteine proteases and other thiol-containing enzymes .
Comparison with Similar Compounds
Similar Compounds
Thiochroman-4-one: The parent compound without bromine substitutions.
3-Bromothiochroman-4-one: A mono-brominated derivative.
6-Bromothiochroman-4-one: Another mono-brominated derivative.
Thiochroman-4-one 1,1-dioxide: The oxidized form without bromine substitutions.
Uniqueness
3,6-Dibromothiochroman-4-one 1,1-dioxide is unique due to the presence of two bromine atoms and the sulfone group. This combination enhances its reactivity and potential biological activity compared to its mono-brominated or non-brominated counterparts. The dual bromination increases the compound’s electrophilicity, making it more reactive towards nucleophiles, which is advantageous in various chemical and biological applications .
Properties
Molecular Formula |
C9H6Br2O3S |
|---|---|
Molecular Weight |
354.02 g/mol |
IUPAC Name |
3,6-dibromo-1,1-dioxo-2,3-dihydrothiochromen-4-one |
InChI |
InChI=1S/C9H6Br2O3S/c10-5-1-2-8-6(3-5)9(12)7(11)4-15(8,13)14/h1-3,7H,4H2 |
InChI Key |
VCTORWBORJAJTP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C2=C(S1(=O)=O)C=CC(=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















